molecular formula C4H10ClF2NO2 B15295589 2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride CAS No. 2913243-94-2

2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride

Cat. No.: B15295589
CAS No.: 2913243-94-2
M. Wt: 177.58 g/mol
InChI Key: DPYNCMBNESPEAA-UHFFFAOYSA-N
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Description

2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a difluoromethoxy group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride typically involves the reaction of 2-amino-1,3-propanediol with difluoromethoxy reagents under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride, to facilitate the substitution of the hydroxyl group with the difluoromethoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine .

Scientific Research Applications

2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(difluoromethoxy)propan-1-ol hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2913243-94-2

Molecular Formula

C4H10ClF2NO2

Molecular Weight

177.58 g/mol

IUPAC Name

2-amino-3-(difluoromethoxy)propan-1-ol;hydrochloride

InChI

InChI=1S/C4H9F2NO2.ClH/c5-4(6)9-2-3(7)1-8;/h3-4,8H,1-2,7H2;1H

InChI Key

DPYNCMBNESPEAA-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(F)F)N)O.Cl

Origin of Product

United States

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